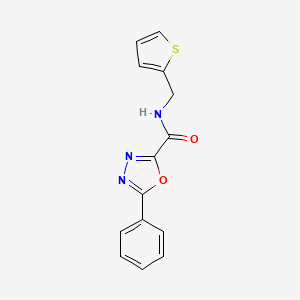

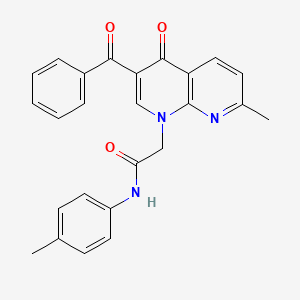

![molecular formula C20H23N3O6S2 B2766020 Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate CAS No. 877655-99-7](/img/structure/B2766020.png)

Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate is a complex organic compound. It contains a 3,4-dimethoxyphenyl group, which is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . In one method, a reaction flask was loaded with 3,4-dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-trimethoxy toluylic acid, DMAP, and anhydrous methylene chloride. The mixture was cooled to 0°C under nitrogen protection, and EDCIHCl was added. After stirring for 30 minutes, the mixture was allowed to warm to room temperature and stirred for 24 hours. The reaction mixture was then washed with hydrochloric acid, sodium bicarbonate solution, and saturated common salt, and dried over anhydrous sodium sulfate .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Mn(III)/Cu(II)-mediated Oxidative Radical Cyclization : A study illustrates the treatment of alpha-(methylthio)acetamides leading to erythrinanes, highlighting the essential role of a methylthio group for the formation of complex structures, potentially relevant for understanding the reactivity of thieno[3,2-d]pyrimidin derivatives (Shiho Chikaoka et al., 2003).

Antimicrobial Activity of Pyrimidinone Derivatives : Research on the synthesis of pyrimidinones and oxazinones fused with thiophene rings using specific starting materials demonstrates antimicrobial applications. These compounds showed good antibacterial and antifungal activities, which could hint at the bioactive potential of related thieno[3,2-d]pyrimidin structures (A. Hossan et al., 2012).

Synthesis and Transformations of Ethyl (Z)-2 Compounds : The prepared ethyl (Z)-2 compounds from specific isoindol derivatives and their reactions with various nucleophiles to yield pyrimidinones and other cyclic compounds provide insights into the synthetic versatility of compounds with similar structural features (D. Bevk et al., 2001).

Chemical Structure and Properties

Crystal Structure Analysis : The study on the crystal structure of a covalently hydrated thiazacyclazine derivative sheds light on the structural determination and molecular geometry of complex heterocyclic compounds, which could be valuable for the structural analysis of Ethyl 2-(2- compounds (E. Campaigne et al., 1979).

Ultrasonic-assisted Synthesis : The efficient synthesis of thiazolo[3,2-a]pyrimidine derivatives under ultrasonic irradiation demonstrates innovative methods for synthesizing complex heterocycles, potentially applicable to the synthesis of related compounds (A. Darehkordi & Somayeh Ghazi, 2015).

Propiedades

IUPAC Name |

ethyl 2-[[2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6S2/c1-4-29-17(25)10-21-16(24)11-31-20-22-13-7-8-30-18(13)19(26)23(20)12-5-6-14(27-2)15(9-12)28-3/h5-6,9H,4,7-8,10-11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWACIPCBDBHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2765937.png)

![N'-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B2765939.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2765945.png)

![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2765946.png)

![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2765951.png)

![(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2765955.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2765956.png)

![2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2765957.png)